molecular formula C12H10O2S B2724045 S-(4-Hydroxy-2-naphthyl) Thioacetate CAS No. 2244512-87-4

S-(4-Hydroxy-2-naphthyl) Thioacetate

Cat. No.: B2724045
CAS No.: 2244512-87-4
M. Wt: 218.27
InChI Key: HVUPWBNYJSWKJL-UHFFFAOYSA-N
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Description

S-(4-Hydroxy-2-naphthyl) Thioacetate: is a chemical compound with the molecular formula C12H10O2S and a molecular weight of 218.28 g/mol . This compound is known for its unique chemical structure, which includes a naphthalene ring substituted with a hydroxy group and a thioacetate group. It has gained significant attention in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hydroxy-2-naphthyl) Thioacetate typically involves the reaction of 4-hydroxy-2-naphthylamine with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the thioacetate group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: S-(4-Hydroxy-2-naphthyl) Thioacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-(4-Hydroxy-2-naphthyl) Thioacetate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of S-(4-Hydroxy-2-naphthyl) Thioacetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the thioacetate group can interact with thiol-containing enzymes and proteins. These interactions can modulate the activity of various enzymes and signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: S-(4-Hydroxy-2-naphthyl) Thioacetate is unique due to the presence of both the hydroxy and thioacetate groups on the naphthalene ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

S-(4-hydroxynaphthalen-2-yl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8(13)15-10-6-9-4-2-3-5-11(9)12(14)7-10/h2-7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUPWBNYJSWKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC2=CC=CC=C2C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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